2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid
Description
2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid (CAS RN: 42797-18-2) is a benzoic acid derivative with a biphenyl-4-ylcarbonylamino substituent at the ortho position. Its molecular formula is C₂₀H₁₄O₃, and it has a molecular weight of 302.33 g/mol . Structurally, it consists of a benzoic acid backbone modified by a biphenylcarbonyl group linked via an amide bond. This compound is also known by synonyms such as o-(4-Biphenylylcarbonyl)benzoic acid and 2-(4-Phenylbenzoyl)benzoic acid .
The compound has been utilized in crystallographic studies, where programs like SHELX (e.g., SHELXL and SHELXD) have been employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLRBDMDGLLZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid typically involves the reaction of biphenyl-4-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHN\O
Molecular Weight: 333.37 g/mol
IUPAC Name: 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid
The compound features a biphenyl group, which contributes to its stability and solubility characteristics. The presence of the carboxylic acid group allows for potential interactions with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity
- Case Study: Research has indicated that derivatives of biphenyl compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways .
- Mechanism of Action: The compound may function by interfering with the ATP-binding sites of key enzymes, similar to known inhibitors like Imatinib, which is used in chronic myeloid leukemia treatment .
- Antimicrobial Properties
- Drug Development
Materials Science Applications
-
Polymer Chemistry
- This compound can be utilized as a monomer in the synthesis of high-performance polymers. These polymers exhibit improved thermal stability and mechanical properties due to the rigid biphenyl structure.
- Example Application: Incorporation into polyimides for use in aerospace applications where high thermal resistance is required.
- Nanotechnology
Biochemical Applications
- Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Protease X | 0.15 |
| Related Biphenyl Derivative | Kinase Y | 0.10 |
| Control (Imatinib) | Kinase Z | 0.074 |
Mechanism of Action
The mechanism of action of 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights:
Substituent Effects on Binding Affinity :
- The methyl and methoxy derivatives of 2-benzoylbenzoic acid (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit lower ΔGbinding values to T1R3 receptors compared to the parent compound, suggesting enhanced receptor interactions due to hydrophobic substituents .
- In contrast, sulfonamide analogs (e.g., 2-([1,1′-biphenyl]-4-ylsulfonyl)benzoic acid) show weak cytotoxicity in tumor cell lines, possibly due to reduced membrane permeability or altered hydrogen-bonding capacity .
Electronic and Steric Modifications: Electron-withdrawing groups like chlorine (in 2-(2-(4-chlorophenyl)acetyl)benzoic acid) may enhance reactivity in synthetic applications, while fluorine (in 2-[(4-fluorophenyl)carbamoyl]benzoic acid) introduces electronegativity, affecting solubility and binding interactions .
Biological Activity Trends :
- Arylsulfonamide derivatives (e.g., compound 2 in ) demonstrate that sulfonyl groups may reduce cytotoxicity compared to carbonyl-containing analogs, possibly due to differences in metabolic stability or target engagement .
Biological Activity
2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl group linked to an amino acid structure, which may contribute to its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a biphenyl moiety, an amine group, and a carboxylic acid functional group, which are essential for its biological activity.
The biological activity of this compound is thought to involve multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in various biochemical pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the carboxylic acid group may contribute to its ability to scavenge free radicals.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values in these studies ranged from 5 to 15 µM, demonstrating its potency against these cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. The selectivity index for COX-2 inhibition was reported to be significantly higher than for COX-1, indicating potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | COX Selectivity Index | Antimicrobial Activity |
|---|---|---|---|
| This compound | 5 - 15 | High | Moderate |
| Compound A | 10 - 20 | Moderate | Low |
| Compound B | 8 - 12 | Low | High |
This table illustrates that while some compounds may exhibit comparable anticancer effects, the selectivity and overall biological profile of this compound make it a promising candidate for further research.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, correlating with increased apoptotic markers.
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups treated with standard anti-inflammatory drugs.
- Antimicrobial Efficacy : Clinical isolates from patients were tested against the compound, revealing effective inhibition against resistant strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
